

Refining imaging protocols for accurate response assessment in S2101

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Compound of Interest

Compound Name: S2101

Cat. No.: B15583422

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Technical Support Center: S2101 Imaging Protocol Refinement

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the **S2101** clinical trial. The aim is to ensure accurate and consistent response assessment through refined imaging protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary imaging modalities and response assessment criteria for the **S2101** trial?

A1: The **S2101** trial primarily utilizes Computed Tomography (CT) for tumor assessment. For patients with melanoma, CT scans of the chest, abdomen, and pelvis are required. For those with Head and Neck Squamous Cell Carcinoma (HNSCC), CT scans of the neck and chest are mandated.^{[1][2]} The response assessment is conducted according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).^[1]

Q2: How are "target lesions" and "non-target lesions" defined and selected in **S2101** according to RECIST 1.1?

A2: In **S2101**, as per RECIST 1.1 guidelines, up to five of the largest and most reproducibly measurable lesions are selected as "target lesions," with a maximum of two lesions per organ. To qualify as measurable, solid lesions must have a longest diameter of at least 10 mm, and lymph nodes must have a short axis of at least 15 mm. All other identifiable lesions are classified as "non-target lesions" and are monitored qualitatively.

Q3: What constitutes "progressive disease" (PD) under RECIST 1.1 in the context of the **S2101** trial?

A3: In the **S2101** trial, Progressive Disease (PD) is defined by one or more of the following RECIST 1.1 criteria:

- A 20% increase in the sum of the diameters of target lesions, with an absolute increase of at least 5 mm from the nadir (smallest recorded sum).
- The appearance of one or more new lesions.
- Unequivocal progression of non-target lesions.

Q4: Can imaging from different scanner models or institutions be used for **S2101** participants?

A4: While it is highly recommended to maintain consistency in imaging equipment and protocols for each patient throughout the trial, multi-center trials like **S2101** often involve different scanner models. To mitigate variability, it is crucial to standardize key acquisition and reconstruction parameters as much as possible across all sites.

Troubleshooting Guides

This section addresses specific issues that may arise during imaging acquisition and analysis for the **S2101** trial.

Issue 1: Inconsistent Lesion Measurement

- Problem: Significant variability in lesion measurements between different time points or readers.
- Cause:

- Poorly defined lesion boundaries.
- Inconsistent application of measurement tools.
- Changes in patient positioning or slice thickness between scans.
- Solution:
 - Protocol Adherence: Strictly follow the RECIST 1.1 guidelines for measuring the longest diameter of solid lesions and the short axis of lymph nodes.
 - Consistent Slice Thickness: It is strongly recommended to use a slice thickness of 5 mm or less.
 - Image Review: When uncertainty arises, a consensus reading by two or more radiologists is recommended.
 - Software Calibration: Ensure that the measurement tools in the viewing software are properly calibrated.

Issue 2: Imaging Artifacts Obscuring Lesions

- Problem: The presence of artifacts in CT images makes it difficult to accurately identify and measure lesions.
- Common Artifacts & Solutions:
 - Motion Artifacts: Caused by patient movement, resulting in blurring or ghosting.
 - Solution: Properly immobilize and instruct the patient before the scan. Use the fastest possible scan time.
 - Beam Hardening: Appears as dark streaks or bands between dense objects (e.g., bone, contrast agent).
 - Solution: Use of iterative reconstruction algorithms and, if possible, dual-energy CT can help mitigate these artifacts.

- Metal Artifacts: Severe streaking caused by metallic implants.
 - Solution: Utilize metal artifact reduction (MAR) software if available. Angling the gantry may also help.

Issue 3: Difficulty in Identifying New Lesions

- Problem: Ambiguity in determining if a newly observed lesion is a true new lesion or a previously undetected one.
- Solution:
 - Careful Comparison: Meticulously compare the current scan with the baseline and all prior scans.
 - Multi-planar Reconstruction: Utilize sagittal and coronal reformats to confirm the presence and location of the lesion in three dimensions.
 - Expert Consultation: If uncertainty persists, consult with an experienced radiologist. A follow-up scan may be necessary to confirm persistence and growth.

Quantitative Data Summary

The following tables provide an illustrative summary of response assessment data, as would be collected in the **S2101** trial. Note: The data presented here is for illustrative purposes only and does not represent actual results from the **S2101** trial.

Table 1: Illustrative RECIST 1.1 Response in **S2101** Melanoma Cohort

Patient ID	Baseline Sum of Diameter s (mm)	Nadir Sum of Diameter s (mm)	Current Sum of Diameter s (mm)	Percent Change from Baseline	Percent Change from Nadir	RECIST 1.1 Category
S2101-M-001	125	80	85	-32%	+6.3%	Partial Response (PR)
S2101-M-002	98	98	110	+12.2%	+12.2%	Stable Disease (SD)
S2101-M-003	150	110	140	-6.7%	+27.3%	Progressiv e Disease (PD)
S2101-M-004	85	0	0	-100%	N/A	Complete Response (CR)

Table 2: Illustrative RECIST 1.1 Response in **S2101** HNSCC Cohort

Patient ID	Baseline Sum of Diameter s (mm)	Nadir Sum of Diameter s (mm)	Current Sum of Diameter s (mm)	Percent Change from Baseline	Percent Change from Nadir	RECIST 1.1 Category
S2101-H-001	75	50	55	-26.7%	+10%	Stable Disease (SD)
S2101-H-002	60	35	30	-50%	-14.3%	Partial Response (PR)
S2101-H-003	90	90	115	+27.8%	+27.8%	Progressiv e Disease (PD)
S2101-H-004	110	70	70	-36.4%	0%	Partial Response (PR)

Experimental Protocols

Protocol 1: Baseline Tumor Assessment

- Imaging Modality: Multi-detector CT (MDCT) is the required imaging modality.
- Scan Coverage:
 - Melanoma: Chest, Abdomen, Pelvis.
 - HNSCC: Neck, Chest.
- Contrast Administration: Intravenous contrast is mandatory unless contraindicated.
- Slice Thickness: A slice thickness of 5 mm or less is strongly recommended.
- Lesion Identification: All sites of disease are to be identified and documented.
- Target Lesion Selection:

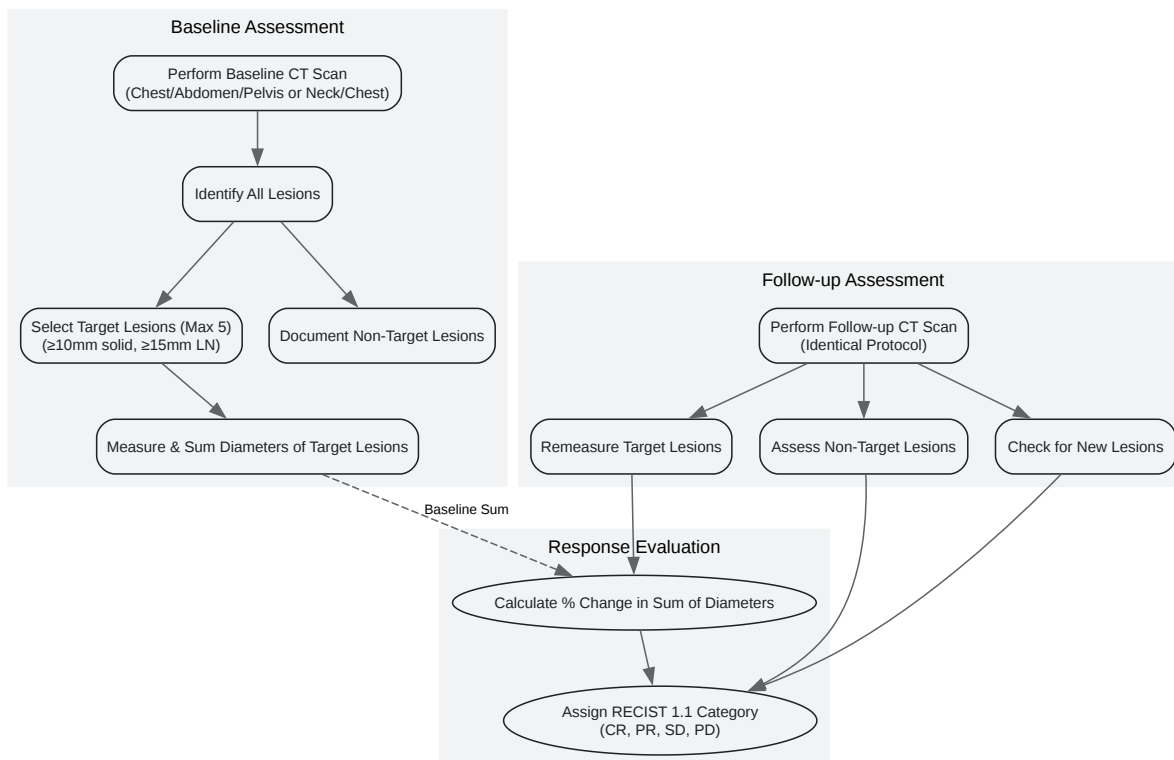
- Select up to 5 target lesions (maximum of 2 per organ).
- Measurable lesions are defined as ≥ 10 mm in the longest diameter for non-nodal lesions and ≥ 15 mm in the short axis for nodal lesions.
- Record the measurements of all target lesions.
- Non-Target Lesion Documentation: All other lesions should be documented as non-target and followed qualitatively.

Protocol 2: Follow-up Tumor Assessment

- Imaging Modality and Parameters: All follow-up scans should be performed using the same imaging modality, contrast protocol, and ideally the same scanner as the baseline scan.
- Scan Coverage: The scan coverage should be identical to the baseline scan.
- Target Lesion Measurement:
 - Measure and record the same target lesions identified at baseline.
 - Calculate the sum of the diameters of all target lesions.
- Non-Target Lesion Assessment: Qualitatively assess all non-target lesions and document as "disappeared," "no change," or "unequivocal progression."
- New Lesion Identification: Systematically search for and document any new lesions.
- Response Evaluation: Based on the changes in target lesions, non-target lesions, and the presence of new lesions, assign a RECIST 1.1 response category (CR, PR, SD, PD).

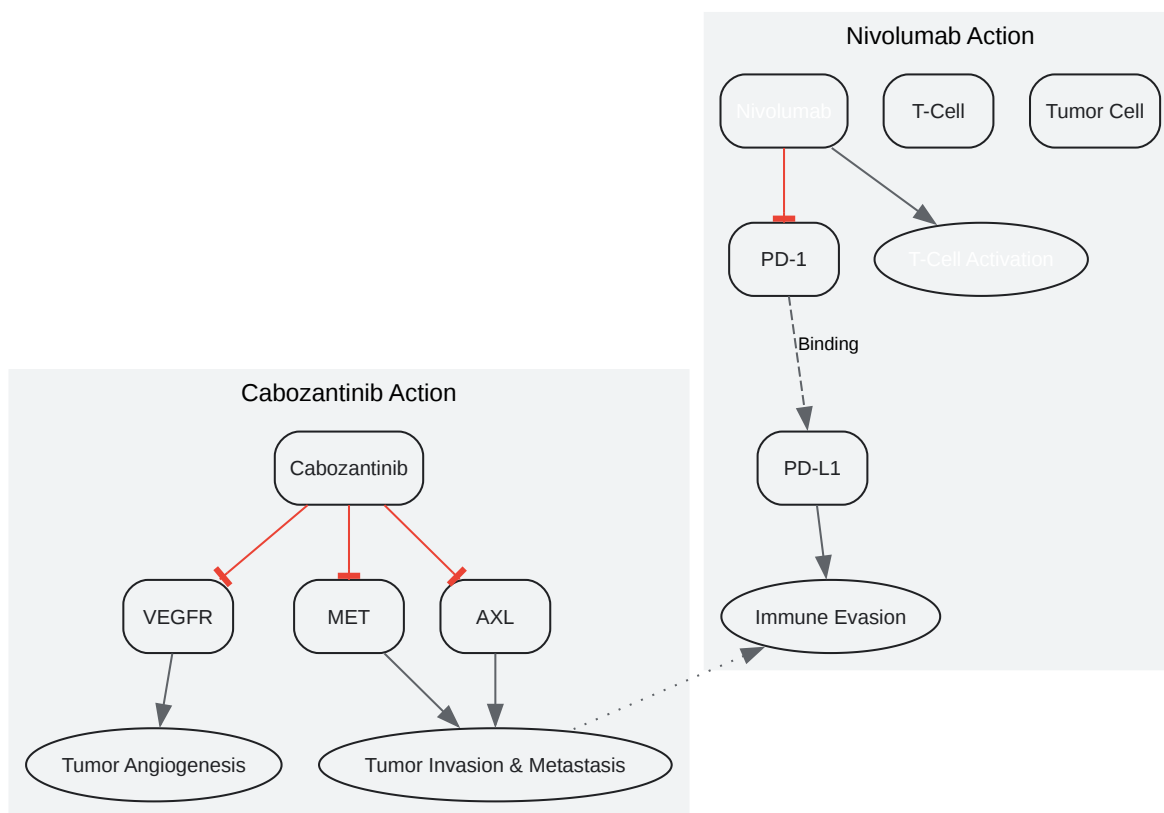
Visualizations

S2101 RECIST 1.1 Response Assessment Workflow

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Caption: **S2101** RECIST 1.1 imaging response assessment workflow.

Simplified Signaling Pathways of Cabozantinib and Nivolumab

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Caption: Simplified signaling pathways of Cabozantinib and Nivolumab.

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References

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